

Pralsetinib exposure-response analysis in preclinical experiments.

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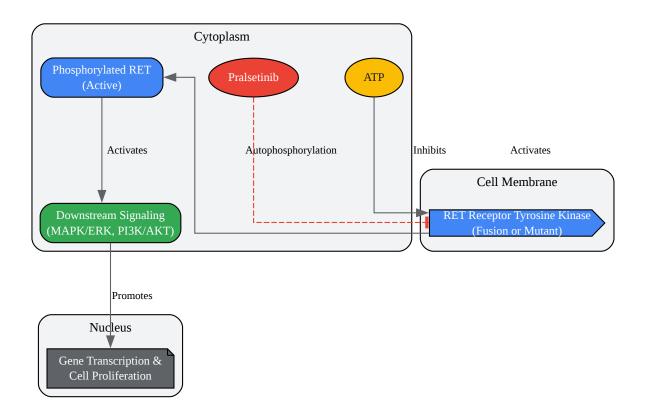
Pralsetinib Preclinical Technical Support Center

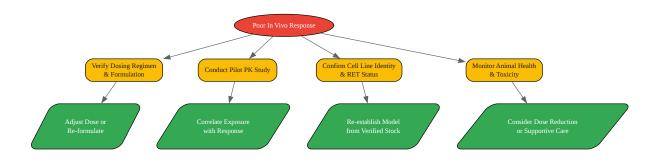
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **pralsetinib** in preclinical exposure-response experiments.

Frequently Asked Questions (FAQs) Q1: What is the primary mechanism of action for pralsetinib?

Pralsetinib is a highly potent and selective oral inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1] In many cancers, genetic alterations like gene fusions (e.g., KIF5B-RET, CCDC6-RET) or point mutations lead to the constitutive, uncontrolled activation of the RET kinase.[1] This aberrant signaling drives cancer cell growth and proliferation through downstream pathways such as MAPK/ERK and PI3K/AKT.[1] Pralsetinib functions by binding to the ATP-binding site within the RET kinase domain, blocking its activity and inhibiting the phosphorylation of RET and its downstream targets.[1] This selective inhibition effectively halts the oncogenic signaling cascade in RET-altered cancer cells.[1]











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References

- 1. aacrjournals.org [aacrjournals.org]
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